molecular formula C16H15Cl2N3O B2938135 3,4-dichloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide CAS No. 1798678-76-8

3,4-dichloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide

Cat. No.: B2938135
CAS No.: 1798678-76-8
M. Wt: 336.22
InChI Key: PMELDMKENTWNOX-UHFFFAOYSA-N
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Description

3,4-dichloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide is a synthetic small molecule of significant interest in medicinal chemistry and biochemical research. Its structure incorporates a benzamide core, a motif prevalent in compounds with diverse biological activities, linked to a pyridinyl-pyrrolidinyl group that may enhance binding affinity and selectivity toward certain enzymatic targets . Researchers are particularly interested in this compound for exploring its potential interactions with central nervous system (CNS) targets. The dichloro-benzamide moiety is a key pharmacophore found in ligands for various receptor families . Meanwhile, the embedded pyrrolidine ring is a privileged scaffold in drug discovery, known for its ability to improve pharmacokinetic properties and contribute to molecular recognition . Preliminary investigations into analogous compounds suggest potential research applications in neuroscience and pharmacology, particularly in the modulation of receptor signaling pathways . This compound is provided to the scientific community to facilitate early-stage pharmacological characterization, mechanism of action (MoA) studies, and as a building block for the synthesis of more complex chemical entities. It is intended for use in controlled laboratory settings to advance the understanding of chemical-biological interactions.

Properties

IUPAC Name

3,4-dichloro-N-(1-pyridin-2-ylpyrrolidin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2N3O/c17-13-5-4-11(9-14(13)18)16(22)20-12-6-8-21(10-12)15-3-1-2-7-19-15/h1-5,7,9,12H,6,8,10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMELDMKENTWNOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2=CC(=C(C=C2)Cl)Cl)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolidinyl intermediate, which is then coupled with the dichlorobenzamide derivative. The reaction conditions often involve the use of organic solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3,4-dichloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups at the dichloro positions.

Scientific Research Applications

3,4-dichloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide involves its interaction with specific molecular targets. The pyrrolidinyl and pyridine moieties allow the compound to bind to certain enzymes or receptors, potentially inhibiting their activity. This binding can affect various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Substituent Effects on Receptor Binding

  • Dimethylamino-Cyclohexyl Groups (AH-7921/U-47700): These substituents increase lipophilicity, promoting blood-brain barrier penetration and prolonged analgesic effects. However, they also correlate with higher abuse liability and toxicity .

Legal and Regulatory Considerations

    Biological Activity

    3,4-Dichloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide (CAS No. 1798678-76-8) is a synthetic organic compound known for its diverse biological activities. This compound features a dichlorobenzamide core and a pyrrolidinyl group attached to a pyridine ring, contributing to its potential as a pharmacological agent. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant research findings.

    • Molecular Formula : C₁₆H₁₅Cl₂N₃O
    • Molecular Weight : 336.2158 g/mol
    • Structure : The compound consists of a benzamide with dichloro substitutions at the 3 and 4 positions and a pyrrolidinyl group linked to a pyridine ring, which enhances its binding affinity to biological targets.

    The mechanism of action for this compound primarily involves its interaction with specific molecular targets, such as enzymes or receptors. The structural features allow it to bind effectively, potentially inhibiting their activity and altering biochemical pathways. This interaction can lead to various therapeutic effects, including enzyme inhibition and modulation of neurotransmitter levels.

    1. Enzyme Inhibition

    Research indicates that compounds similar to this compound have been evaluated for their potential as noradrenaline reuptake inhibitors (NRI). For instance, derivatives with similar structural motifs have shown significant activity in increasing noradrenaline levels in vivo, suggesting a potential role in treating conditions like depression and anxiety disorders .

    2. Antimicrobial Activity

    Pyrrole and benzamide derivatives have been studied for their antibacterial properties. Some studies report that related compounds exhibit potent activity against various bacterial strains, including Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 μg/mL . The unique structure of this compound may contribute to its efficacy against resistant bacterial strains.

    3. Neuroprotective Effects

    Studies on similar compounds indicate neuroprotective properties against neuronal damage induced by toxins like 6-hydroxydopamine. These compounds demonstrated low cytotoxicity profiles and significant protective effects in neuronal cell models . This highlights the potential of this compound in neurodegenerative disease treatment.

    Case Study 1: Noradrenaline Reuptake Inhibition

    A study focused on the structure-activity relationship of N-pyrrolidinyl-benzamides found that specific substitutions could enhance NRI activity significantly. One derivative showed an increase in noradrenaline levels by up to 350% in rat microdialysis experiments, confirming its central nervous system penetration and effectiveness .

    Case Study 2: Antibacterial Evaluation

    In another study evaluating pyrrole benzamide derivatives for antibacterial activity, several compounds were tested against common pathogens. The results indicated that certain derivatives exhibited superior potency compared to traditional antibiotics like ciprofloxacin .

    Comparative Analysis

    Compound NameStructure FeaturesBiological ActivityMIC (μg/mL)
    This compoundDichloro-benzamide + PyrrolidineNRI, AntibacterialTBD
    Benzamide Derivative ANo dichloro substitutionNRITBD
    Pyrrole Benzamide BContains pyrrole moietyAntibacterial3.12 - 12.5

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